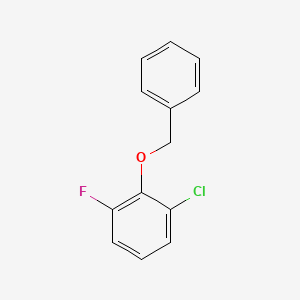

2-(Benzyloxy)-1-chloro-3-fluorobenzene

描述

2-(Benzyloxy)-1-chloro-3-fluorobenzene (C₁₃H₁₀ClFO) is a substituted benzene derivative featuring a benzyloxy group at position 2, chlorine at position 1, and fluorine at position 3. This compound is characterized by its unique electronic and steric properties due to the interplay of electron-donating (benzyloxy) and electron-withdrawing (Cl, F) substituents. Such halogenated aromatic systems are pivotal in pharmaceutical and agrochemical synthesis, where substituent positions critically influence reactivity, bioavailability, and metabolic stability.

Structure

2D Structure

属性

IUPAC Name |

1-chloro-3-fluoro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGRIUGGOYNHLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682091 | |

| Record name | 2-(Benzyloxy)-1-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938180-34-8 | |

| Record name | 2-(Benzyloxy)-1-chloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(Benzyloxy)-1-chloro-3-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. Its structure includes a benzyloxy group, a chlorine atom, and a fluorine atom attached to a benzene ring, which contributes to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C13H10ClF, with a molecular weight of approximately 228.67 g/mol. The presence of halogen substituents (chlorine and fluorine) enhances the compound's lipophilicity and reactivity, making it a candidate for various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The benzyloxy group may participate in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially modulating enzyme activity.

- Receptor Binding : The halogen substituents can influence the compound's electronic properties, allowing it to interact with specific receptors in biological systems.

- Metabolic Stability : The presence of fluorine typically enhances metabolic stability, which is crucial for maintaining bioactivity in vivo.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, derivatives with similar structures have been tested against various bacterial strains:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MA-1156 | 15 | 16 µM |

| MA-1115 | 16 | 32 µM |

| MA-1116 | 16 | 64 µM |

These results suggest that halogenated benzene derivatives can effectively inhibit bacterial growth, indicating potential for therapeutic applications against infections caused by resistant strains such as Staphylococcus aureus .

Case Studies

A notable study evaluated the biological activities of fluoroaryl compounds, including those structurally similar to this compound. The study found that these compounds exhibited:

- Antifungal Activity : Compounds were tested against Candida species with varying degrees of effectiveness.

- Anticancer Activity : Some derivatives showed cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Structure-Activity Relationship (SAR)

The introduction of fluorine and chlorine atoms into the phenyl group significantly affects the biological activity of these compounds. For example:

- Fluorination generally increases potency due to enhanced interaction with biological targets.

- Chlorination can modulate lipophilicity and reactivity, influencing how these compounds interact with enzymes or receptors.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 2-(Benzyloxy)-1-chloro-3-fluorobenzene with two structurally related compounds: a boronic ester derivative and a brominated analog. Key differences in substituent positions, functional groups, and applications are highlighted.

2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-4,4',5,5'-tetramethyl-1,3,2-dioxaborolane (CAS 2121515-13-5)

- Molecular Formula : C₁₉H₂₁BClFO₃

- Molecular Weight : 362.26 g/mol

- Substituent Positions : Benzyloxy (position 4), Cl (3), F (5) on the phenyl ring; boron-containing dioxaborolane group.

- Key Features :

- The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in medicinal chemistry.

- Steric hindrance from tetramethyl groups may reduce reaction rates compared to less hindered analogs.

- Stored at room temperature, indicating stability under ambient conditions .

2-(Benzyloxy)-3-bromo-4-chloro-1-fluorobenzene (CAS 2807456-66-0)

- Molecular Formula : C₁₃H₉BrClFO

- Molecular Weight : 315.35 g/mol

- Substituent Positions : Benzyloxy (2), Br (3), Cl (4), F (1).

- Key Features: Bromine’s superior leaving-group ability enhances reactivity in nucleophilic aromatic substitution compared to chloro/fluoro analogs. Storage at 4–8°C suggests thermal sensitivity .

Comparative Data Table

| Property | This compound | 2-(4-(Benzyloxy)-3-chloro-5-fluorophenyl)-dioxaborolane | 2-(Benzyloxy)-3-bromo-4-chloro-1-fluorobenzene |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₀ClFO | C₁₉H₂₁BClFO₃ | C₁₃H₉BrClFO |

| Molecular Weight (g/mol) | 236.45 | 362.26 | 315.35 |

| Key Substituents | Cl (1), F (3), O-Bn (2) | Cl (3), F (5), O-Bn (4), dioxaborolane | Br (3), Cl (4), F (1), O-Bn (2) |

| Purity | Not reported | 98% | 97% |

| Storage Conditions | Not reported | Room temperature | 4–8°C |

| Applications | Pharmaceuticals, agrochemicals | Cross-coupling reactions | Halogenation intermediates |

准备方法

Preparation Using Caesium Carbonate in N,N-Dimethylformamide (DMF)

- Starting materials : 2-chloro-6-fluorophenol (13.6 mmol), benzyl bromide (15 mmol), caesium carbonate (20.5 mmol)

- Solvent : N,N-dimethylformamide (DMF), 68 mL

- Conditions : Room temperature, stirred for 12 hours

- Workup : Dilution with ethyl acetate (EtOAc), washing with brine (3×100 mL), drying over anhydrous sodium sulfate (Na2SO4), filtration, and concentration

- Yield : 92%

- Notes : This method provides a high yield and mild conditions, favoring efficient O-benzylation without significant side reactions.

Preparation Using Potassium Carbonate in Acetone

- Starting materials : 2-chloro-6-fluorophenol (170 mmol), benzyl bromide (187 mmol), potassium carbonate (340 mmol)

- Solvent : Acetone, 200 mL

- Conditions : Heated at 65 °C for 16 hours

- Workup : Filtration, evaporation of solvent, addition of water (100 mL), extraction with EtOAc, drying over sodium sulfate, evaporation to dryness

- Yield : Approximately 32.3 g isolated product (high yield)

- Notes : This method uses a larger scale and heating to promote reaction, suitable for industrial or preparative scale synthesis.

Comparative Data Table of Preparation Methods

| Parameter | Method 1: Cs2CO3 in DMF | Method 2: K2CO3 in Acetone |

|---|---|---|

| Starting phenol | 2-chloro-6-fluorophenol (13.6 mmol) | 2-chloro-6-fluorophenol (170 mmol) |

| Alkylating agent | Benzyl bromide (15 mmol) | Benzyl bromide (187 mmol) |

| Base | Caesium carbonate (20.5 mmol) | Potassium carbonate (340 mmol) |

| Solvent | N,N-dimethylformamide (DMF) | Acetone |

| Temperature | Room temperature | 65 °C |

| Reaction time | 12 hours | 16 hours |

| Workup | EtOAc extraction, brine wash, drying | Filtration, evaporation, EtOAc extraction |

| Yield | 92% | High yield (32.3 g isolated) |

| Scale | Small scale | Preparative/industrial scale |

Mechanistic Insights and Reaction Analysis

The reaction mechanism for the preparation of this compound involves:

- Deprotonation of the phenolic hydroxyl group by the base (Cs2CO3 or K2CO3), generating the phenolate ion.

- Nucleophilic substitution (SN2) where the phenolate attacks the electrophilic benzyl bromide, displacing bromide and forming the benzyloxy ether.

- The presence of electron-withdrawing substituents (chloro and fluoro) on the aromatic ring influences the acidity of the phenol and the nucleophilicity of the phenolate, thus affecting reaction rates.

- Use of polar aprotic solvents like DMF enhances the nucleophilicity of the phenolate ion, improving reaction efficiency.

Research Findings and Optimization Considerations

- Base selection : Caesium carbonate often provides higher yields and cleaner reactions due to its stronger basicity and better solubility in DMF compared to potassium carbonate.

- Solvent effects : DMF, a polar aprotic solvent, facilitates better nucleophilic substitution than acetone, but acetone is preferred for scale-up due to easier removal and lower toxicity.

- Temperature control : Mild heating (65 °C) accelerates the reaction in acetone, while room temperature suffices in DMF.

- Reaction time : Longer reaction times (12–16 hours) ensure complete conversion.

- Purification : Extraction and drying steps are critical to remove inorganic salts and residual solvents, ensuring high purity of the product.

Additional Synthetic Routes and Related Compounds

While direct O-benzylation of 2-chloro-6-fluorophenol is the primary route, alternative methods such as:

- Halogen exchange and subsequent etherification starting from differently substituted phenols,

- Use of alternative alkylating agents (benzyl chloride),

- Catalytic methods employing phase-transfer catalysts or other bases,

may be explored but are less documented specifically for this compound.

Summary Table of Key Reaction Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Phenol substrate | 2-chloro-6-fluorophenol | Commercially available |

| Alkylating agent | Benzyl bromide or benzyl chloride | Benzyl bromide preferred for reactivity |

| Base | Cs2CO3 or K2CO3 | Cs2CO3 preferred for higher yield |

| Solvent | DMF or acetone | DMF for small scale, acetone for scale-up |

| Temperature | 25–65 °C | Room temp for DMF, heating for acetone |

| Reaction time | 12–16 hours | Ensures complete conversion |

| Yield | 85–92% | High yields reported |

常见问题

Q. What are the recommended synthetic strategies for preparing 2-(Benzyloxy)-1-chloro-3-fluorobenzene?

- Methodological Answer : Synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Benzyloxy Introduction : Protect a hydroxyl group via benzylation (e.g., using benzyl bromide and a base like K₂CO₃ in DMF) at the ortho position relative to subsequent halogenation sites .

Halogenation : Chlorination and fluorination can be achieved via electrophilic aromatic substitution (EAS). For example, Cl may be introduced using Cl₂/FeCl₃, while F can be added via Balz-Schiemann or halogen-exchange reactions with KF under controlled conditions .

Key Considerations: Monitor reaction regioselectivity; steric hindrance from the benzyloxy group may direct halogenation to meta/para positions.

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic proton splitting patterns consistent with substitution (e.g., doublets for fluorine-coupled protons). Compare with structurally analogous compounds .

- ¹³C NMR : Identify signals for the benzyloxy group (e.g., ~70 ppm for the CH₂ and ~128-135 ppm for aromatic carbons) and halogenated carbons (deshielded due to electronegativity) .

- MS : Look for molecular ion peaks matching the molecular weight (C₁₃H₁₀ClFO₂, MW = 260.67) and fragmentation patterns indicative of benzyloxy cleavage .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The benzyloxy group acts as an electron-donating group (EDG), activating the ring toward electrophilic substitution. However, Cl and F (electron-withdrawing groups, EWGs) may deactivate specific positions. Use Pd catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids (e.g., 2-Benzyloxy-4-fluorophenylboronic acid ) for targeted coupling.

- Challenges : Competing directing effects may reduce regioselectivity. Optimize solvent (e.g., toluene/ethanol) and temperature to favor desired pathways .

Q. What strategies address regioselective functionalization challenges in derivatives of this compound?

- Methodological Answer :

- Protection/Deprotection : Temporarily mask the benzyloxy group (e.g., silylation) to direct halogenation or nitration to specific sites .

- Metalation : Use directed ortho-metalation (DoM) with LiTMP or Grignard reagents to introduce substituents adjacent to the benzyloxy group .

- Computational Modeling : DFT calculations (e.g., using Gaussian) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps .

Q. What crystallographic data are available for structurally related compounds, and how can they inform studies on this compound?

- Methodological Answer :

- X-ray Diffraction : Reference studies on analogous halogenated benzyloxy compounds (e.g., (2E)-3-[4-(Benzyloxy)phenyl]-1-(2,6-dichloro-3-fluorophenyl)prop-2-en-1-one ) to predict bond angles, torsional strain, and packing behavior.

- Data Interpretation : Compare unit cell parameters and intermolecular interactions (e.g., halogen bonding between Cl/F and adjacent π-systems) to optimize crystal growth conditions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound based on analogous compounds?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (N95 masks) is advised if aerosolization is possible .

- Storage : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid contact with oxidizing agents .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste. Ventilate areas to prevent vapor accumulation .

Data Contradiction Analysis

Q. How can conflicting spectroscopic data for halogenated benzyloxybenzenes be resolved?

- Methodological Answer :

- Comparative Analysis : Cross-reference ¹H/¹³C NMR shifts with databases (e.g., PubChem ) for similar compounds. For example, fluorine’s deshielding effect may shift aromatic protons upfield by 0.2–0.5 ppm compared to non-fluorinated analogs .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in complex spectra .

Application in Medicinal Chemistry

Q. What role does this compound play as a building block in drug discovery?

- Methodological Answer :

- Fragment-Based Design : The compound’s rigid aromatic core serves as a scaffold for kinase inhibitors or antimicrobial agents. Introduce sulfonamide or amide groups at the para position to enhance target binding .

- Metabolic Stability : Fluorine incorporation reduces metabolic degradation by CYP450 enzymes, improving pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。